

An In-depth Technical Guide to CAS Number 208118-56-3

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Compound of Interest

Compound Name: *2-(3-Oxoprop-1-en-1-yl)phenyl
benzoate*

CAS No.: *208118-56-3*

Cat. No.: *B3251235*

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A comprehensive review of the available chemical data, synthesis, and potential applications for researchers, scientists, and drug development professionals.

Introduction

CAS number 208118-56-3 is a unique identifier for a specific chemical substance. The purpose of this guide is to provide a thorough technical overview of this compound, consolidating available data on its chemical and physical properties, synthesis, potential mechanisms of action, and relevant experimental protocols. This document is intended to serve as a foundational resource for professionals in research and drug development who may be interested in this molecule.

Chemical and Physical Properties

A summary of the key chemical and physical properties of the substance associated with CAS number 208118-56-3 is crucial for its handling, characterization, and application in experimental settings.

Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₂ FN ₃ S	[1]
Molecular Weight	225.29 g/mol	[1]
Appearance	Not specified	
Solubility	Not specified	
Melting Point	Not specified	
Boiling Point	Not specified	
SMILES	<chem>FCCN1N=C(C=C1CN)C=2SC=CC2</chem>	[1]

Synthesis and Manufacturing

Understanding the synthetic pathways to obtain a compound is fundamental for its availability and further investigation. While specific, detailed synthesis protocols for CAS number 208118-56-3 are not readily available in public literature, related structures often involve multi-step organic synthesis.

A generalized workflow for the synthesis of similar heterocyclic compounds might involve the following conceptual steps:

Caption: Generalized synthetic workflow for heterocyclic compounds.

Biological Activity and Mechanism of Action

The biological activity of a compound is a critical aspect of its potential therapeutic application. Currently, there is no publicly available information detailing the specific biological targets or mechanism of action for the compound with CAS number 208118-56-3.

However, the structural motifs present in the molecule, such as the pyrazole and thiophene rings, are found in various biologically active compounds. For instance, pyrazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial effects. Thiophene-containing molecules are also prevalent in medicinal chemistry.

Further research, including in vitro and in vivo studies, would be necessary to elucidate the biological profile of this specific compound. A general workflow for investigating the mechanism of action is proposed below:

Caption: Workflow for investigating the mechanism of action.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Due to the limited public data on CAS number 208118-56-3, specific, validated protocols for its use are not available. However, general methodologies for handling and analyzing similar small molecules can be adapted.

General Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of a small organic molecule like the one represented by CAS number 208118-56-3.

Objective: To determine the purity of the compound.

Materials:

- Compound (CAS 208118-56-3)
- HPLC-grade acetonitrile
- HPLC-grade water
- Formic acid (or other suitable modifier)
- HPLC system with a UV detector
- C18 reverse-phase column

Procedure:

- Sample Preparation:

- Accurately weigh approximately 1 mg of the compound.
- Dissolve the compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.
- Filter the sample solution through a 0.22 μm syringe filter into an HPLC vial.
- HPLC Conditions (starting point, may require optimization):
 - Column: C18, 4.6 x 150 mm, 5 μm
 - Mobile Phase A: Water with 0.1% formic acid
 - Mobile Phase B: Acetonitrile with 0.1% formic acid
 - Gradient: Start with a suitable percentage of B, and increase linearly over a set time (e.g., 5% to 95% B over 20 minutes).
 - Flow Rate: 1.0 mL/min
 - Injection Volume: 10 μL
 - Detection: UV at a suitable wavelength (e.g., 254 nm, or determined by a UV scan of the compound).
- Data Analysis:
 - Integrate the peaks in the resulting chromatogram.
 - Calculate the purity of the compound based on the relative peak area of the main component.

Safety and Handling

Proper safety precautions are paramount when handling any chemical substance. The GHS pictograms associated with a related compound suggest that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation.^[1] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, it is always recommended to consult the specific Safety Data Sheet (SDS) provided by the supplier.

Conclusion

While the publicly available information on the chemical with CAS number 208118-56-3 is currently limited, this guide provides a framework based on its known structural details and general principles of medicinal chemistry and drug development. The presence of pyrazole and thiophene moieties suggests that this compound could be a candidate for further investigation into its potential biological activities. The experimental workflows and protocols outlined here offer a starting point for researchers interested in exploring the properties and applications of this molecule. As more research becomes available, a more comprehensive understanding of this compound will undoubtedly emerge.

References

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Sources

- [1. chemscene.com](https://www.chemscene.com) [chemscene.com]
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